Cas no 85107-52-4 ((3-Amino-4-(methoxycarbonyl)phenyl)boronic acid)

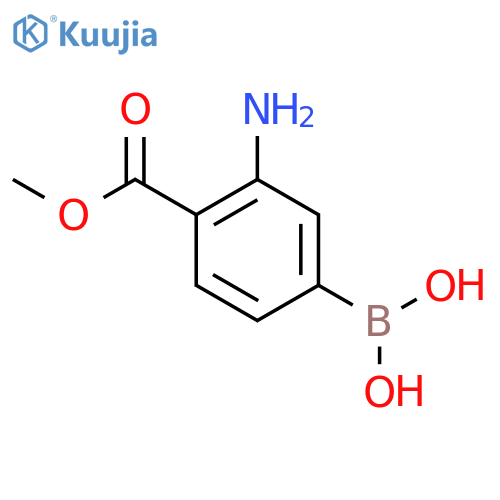

85107-52-4 structure

商品名:(3-Amino-4-(methoxycarbonyl)phenyl)boronic acid

CAS番号:85107-52-4

MF:C8H10BNO4

メガワット:194.980302333832

CID:4936626

(3-Amino-4-(methoxycarbonyl)phenyl)boronic acid 化学的及び物理的性質

名前と識別子

-

- (3-Amino-4-(methoxycarbonyl)phenyl)boronic acid

- (3-amino-4-methoxycarbonylphenyl)boronic acid

-

- インチ: 1S/C8H10BNO4/c1-14-8(11)6-3-2-5(9(12)13)4-7(6)10/h2-4,12-13H,10H2,1H3

- InChIKey: BNKCFAZOGCKQBQ-UHFFFAOYSA-N

- ほほえんだ: O(C)C(C1C=CC(B(O)O)=CC=1N)=O

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 212

- トポロジー分子極性表面積: 92.8

(3-Amino-4-(methoxycarbonyl)phenyl)boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM217397-1g |

(3-Amino-4-(methoxycarbonyl)phenyl)boronic acid |

85107-52-4 | 97% | 1g |

$640 | 2022-08-31 | |

| Alichem | A019122123-1g |

(3-Amino-4-(methoxycarbonyl)phenyl)boronic acid |

85107-52-4 | 97% | 1g |

$562.60 | 2023-08-31 | |

| Enamine | EN300-8641414-10.0g |

[3-amino-4-(methoxycarbonyl)phenyl]boronic acid |

85107-52-4 | 95% | 10.0g |

$1839.0 | 2024-05-21 | |

| Enamine | EN300-8641414-0.1g |

[3-amino-4-(methoxycarbonyl)phenyl]boronic acid |

85107-52-4 | 95% | 0.1g |

$376.0 | 2024-05-21 | |

| Enamine | EN300-8641414-0.25g |

[3-amino-4-(methoxycarbonyl)phenyl]boronic acid |

85107-52-4 | 95% | 0.25g |

$393.0 | 2024-05-21 | |

| Chemenu | CM217397-1g |

(3-Amino-4-(methoxycarbonyl)phenyl)boronic acid |

85107-52-4 | 97% | 1g |

$640 | 2021-06-16 | |

| Enamine | EN300-8641414-2.5g |

[3-amino-4-(methoxycarbonyl)phenyl]boronic acid |

85107-52-4 | 95% | 2.5g |

$838.0 | 2024-05-21 | |

| Enamine | EN300-8641414-0.05g |

[3-amino-4-(methoxycarbonyl)phenyl]boronic acid |

85107-52-4 | 95% | 0.05g |

$359.0 | 2024-05-21 | |

| Enamine | EN300-8641414-0.5g |

[3-amino-4-(methoxycarbonyl)phenyl]boronic acid |

85107-52-4 | 95% | 0.5g |

$410.0 | 2024-05-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743739-1g |

(3-Amino-4-(methoxycarbonyl)phenyl)boronic acid |

85107-52-4 | 98% | 1g |

¥5292.00 | 2024-07-28 |

(3-Amino-4-(methoxycarbonyl)phenyl)boronic acid 関連文献

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

85107-52-4 ((3-Amino-4-(methoxycarbonyl)phenyl)boronic acid) 関連製品

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 124-83-4((1R,3S)-Camphoric Acid)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:85107-52-4)4-Methoxycarbonyl-3-Amino-boronic acid

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ